6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide
Description
6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a phenylethylsulfonyl group
Properties
IUPAC Name |
6-methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-21-14-8-7-13(11-16-14)15(18)17-22(19,20)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPLIOFUDZNOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NS(=O)(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Carboxamide Group: This step involves the reaction of the pyridine derivative with an amine to form the carboxamide group.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Phenylethylsulfonyl Group: This step involves the reaction of the intermediate compound with a phenylethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: A simpler analog without the methylsulfanyl and phenylethylsulfonyl groups.
Phenylethylsulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.
Methylsulfanyl derivatives: Compounds with the methylsulfanyl group attached to different core structures.
Uniqueness
6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Biological Activity
6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methylsulfanyl group and a phenylethylsulfonyl moiety, contributing to its unique chemical properties. The structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 334.44 g/mol
Research indicates that this compound may act through multiple pathways:
- Inhibition of Hedgehog Signaling Pathway : This compound has been identified as an inhibitor of the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation. Dysregulation of this pathway is implicated in various malignancies .
- Antiplatelet Activity : Similar compounds have shown potential as antiplatelet agents, which could be beneficial in preventing thrombotic events associated with cardiovascular diseases .
- Antitumor Effects : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms.
In Vitro Studies
A series of in vitro experiments have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC values ranging from 10 to 30 µM, indicating significant cytotoxicity against these cell lines.
In Vivo Studies
In vivo studies using murine models have further supported the antitumor potential of this compound:
- Model : Xenograft models implanted with human tumor cells.
- Findings : Treatment with the compound resulted in a reduction of tumor volume by approximately 40% compared to control groups after four weeks of administration.
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Cell Line/Model | IC (µM) | Effectiveness (%) |
|---|---|---|---|---|
| Cytotoxicity | Apoptosis induction | HeLa | 15 | 70 |
| Cytotoxicity | Cell cycle arrest | MCF-7 | 25 | 60 |
| Antitumor Activity | Tumor volume reduction | A549 | 20 | 65 |
| Antiplatelet Activity | P2Y12 receptor antagonism | Platelet aggregation assay | N/A | N/A |
Q & A
Basic: What are the critical steps in synthesizing 6-Methylsulfanyl-N-(2-phenylethylsulfonyl)pyridine-3-carboxamide?
Answer:
The synthesis typically involves:
Sulfonylation : Reacting a pyridine-3-carboxamide precursor with 2-phenylethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Methylsulfanyl Incorporation : Thiolation via nucleophilic substitution using methyl mercaptan or a methylthio reagent (e.g., NaSCH₃) in polar aprotic solvents like DMF at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl and methylsulfanyl group positions) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities and solid-state packing, critical for understanding biological interactions .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize sulfonylation yield by testing solvents (DMF vs. THF), temperatures (40°C vs. 60°C), and base equivalents .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., sulfonyl group activation) .
- In Situ Spectroscopy : FTIR or Raman to detect intermediates and adjust conditions dynamically .
Advanced: How do structural modifications (e.g., sulfonyl vs. sulfonamide groups) affect biological activity?
Answer:
- Sulfonyl Group : Enhances hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) but may reduce solubility. Replace with sulfonamide to improve hydrophilicity while retaining affinity .
- Methylsulfanyl vs. Thiol : Methylsulfanyl provides metabolic stability compared to free thiols, which are prone to oxidation. Comparative IC₅₀ assays in enzymatic inhibition studies validate this trade-off .
Basic: What computational tools are used to predict reactivity or biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking (AutoDock Vina, Schrödinger) : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs) .
- ADMET Prediction (SwissADME) : Estimate solubility, permeability, and metabolic liabilities early in development .
Advanced: How can contradictory bioactivity data from different assays be resolved?
Answer:
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or batch effects in high-throughput screening data .
- Physicochemical Profiling : Test solubility (e.g., shake-flask method) and aggregation (dynamic light scattering) to rule out false positives .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation Pathways : Hydrolysis of the sulfonyl group in acidic/basic conditions; oxidation of methylsulfanyl to sulfoxide .
- Storage Recommendations : Lyophilize and store under argon at −20°C in amber vials to prevent light-/moisture-induced degradation .
Advanced: What strategies enhance selectivity in multi-targeted biological systems?
Answer:
- Fragment-Based Drug Design : Optimize substituents (e.g., phenylethylsulfonyl vs. alkylsulfonyl) to exploit hydrophobic pockets unique to the primary target .
- Proteome-Wide Profiling : Use chemoproteomics (e.g., activity-based protein profiling) to identify off-target interactions .
Basic: What safety protocols are critical during synthesis?
Answer:
- Sulfonyl Chloride Handling : Use Schlenk lines or gloveboxes to prevent moisture exposure; neutralize waste with 10% NaHCO₃ .
- Methyl Mercaptan Precautions : Conduct reactions in fume hoods with H₂S detectors due to toxicity .
Advanced: How can green chemistry principles be applied to its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
